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molecular formula C15H17N3 B8305929 1-(3-Pyridyl)methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

1-(3-Pyridyl)methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No. B8305929
M. Wt: 239.32 g/mol
InChI Key: BQRXBNDTGWZCBQ-UHFFFAOYSA-N
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Patent
US07176195B2

Procedure details

To solution of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine from Example 15A (0.50 g, 3.38 mmol) in 1% acetic acid/methanol (25 ml), at room temperature, was added pyridine-3-carboxaldehyde (0.35 ml, 03.72 mmol). The mixture was stirred at reflux for 18 h and then allowed to cool to room temperature. Sodium borohydride (0.050 g, 0.80 mmol) was added. The mixture was stirred for 2 h and then evaporated in vacuo. The residue was partitioned between EtOAc and saturated sodium bicarbonate solution. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacua. The residue was purified by flash chromatography on silica (eluant EtOAc) to give a white solid; yield 0.386 g (40%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
acetic acid methanol
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][CH2:4][CH2:3][CH2:2]1.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH:18]=O)[CH:13]=1.[BH4-].[Na+]>C(O)(=O)C.CO>[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][N:1]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=3[NH:5][CH2:4][CH2:3][CH2:2]2)[CH:13]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1CCCNC2=C1C=CC=C2
Name
Quantity
0.35 mL
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
acetic acid methanol
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O.CO
Step Two
Name
Quantity
0.05 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and saturated sodium bicarbonate solution
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacua
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica (eluant EtOAc)
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)CN1CCCNC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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